N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring, a thiazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may revert these products back to their original sulfide forms.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and thiazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group and thiazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide is unique due to its combination of a tetrahydrothiophene ring, a thiazole ring, and a phenylsulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H17N3O5S3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C15H17N3O5S3/c19-14(16-11-6-7-25(20,21)10-11)8-12-9-24-15(17-12)18-26(22,23)13-4-2-1-3-5-13/h1-5,9,11H,6-8,10H2,(H,16,19)(H,17,18) |
InChI Key |
WPSXZJXERQMSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.